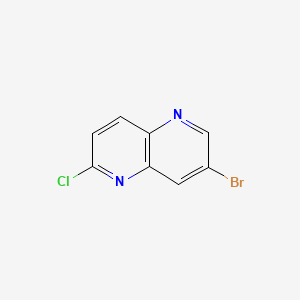

7-Bromo-2-chloro-1,5-naphthyridine

Übersicht

Beschreibung

7-Bromo-2-chloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been carried out . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core with bromine and chlorine substituents. The InChI code for this compound is1S/C8H4BrClN2/c9-5-3-7-6 (11-4-5)1-2-8 (10)12-7/h1-4H . Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis

The molecular weight of this compound is 243.49 g/mol. It has a topological polar surface area of 25.8 Ų. The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity : A study by Barlin and Tan (1985) found that certain compounds, including derivatives of 7-bromo-1,5-naphthyridin-4-amine, demonstrated significant antimalarial activity, particularly against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1985).

Synthesis Methodologies : Woźniak and Plas (1978) described a new synthesis process for 5-chloro- and 5-bromo-1,7-naphthyridine, showcasing the versatility of naphthyridine derivatives in chemical synthesis (Woźniak & Plas, 1978).

Efflux Pump Inhibition : Oliveira-Tintino et al. (2020) investigated the potential of 1,8-naphthyridine sulfonamides, closely related to 7-Bromo-2-chloro-1,5-naphthyridine, in inhibiting TetK and MrsA efflux pumps in Staphylococcus aureus strains, indicating a potential application in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Safety and Hazards

While specific safety and hazard information for 7-Bromo-2-chloro-1,5-naphthyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

It’s known that naphthyridines, the class of compounds to which 7-bromo-2-chloro-1,5-naphthyridine belongs, exhibit a wide variety of biological activities . They find application in the cardiovascular, central nervous system and hormonal diseases .

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Naphthyridines are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Naphthyridines are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

Such factors can significantly impact the action of naphthyridines .

Eigenschaften

IUPAC Name |

7-bromo-2-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFKNUQKQAMKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

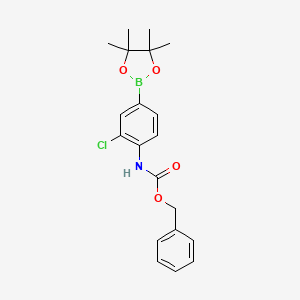

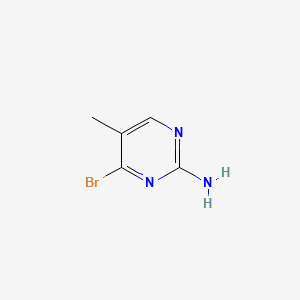

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)